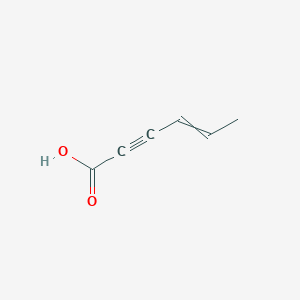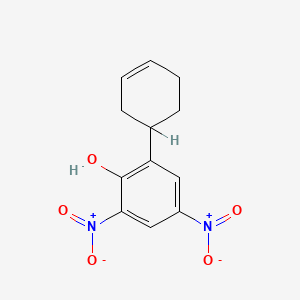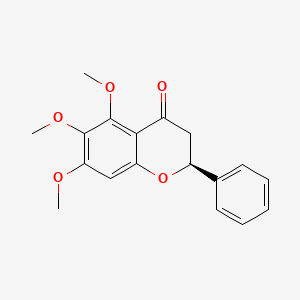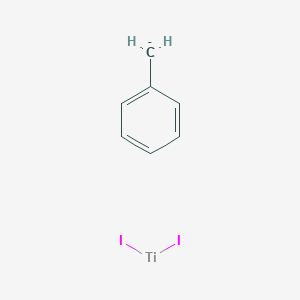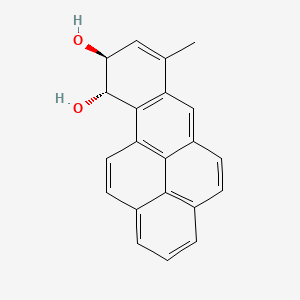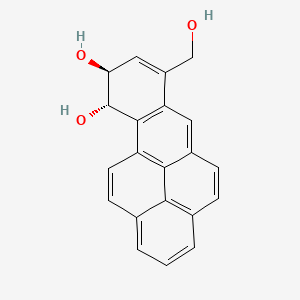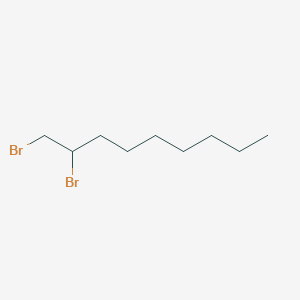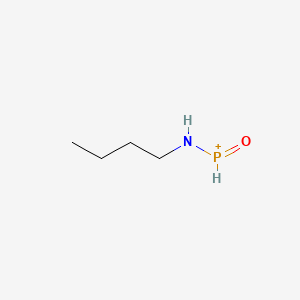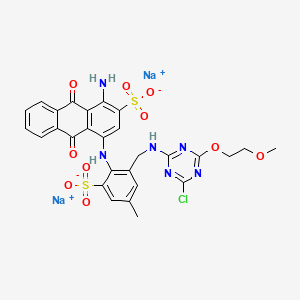
2-Anthracenesulfonic acid, 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-6-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-6-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound It is characterized by its anthracene core, sulfonic acid group, and various substituents that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-6-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. These steps may include the sulfonation of anthracene, followed by the introduction of amino groups and other substituents through various chemical reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Safety measures and environmental considerations are also important aspects of industrial production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes could make it useful in drug discovery and development.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which this compound exerts its effects involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The binding of the compound to these targets can trigger various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Similar compounds may include other anthracene derivatives with sulfonic acid groups and various substituents. Examples include:
- 2-Anthracenesulfonic acid derivatives with different amino groups.
- Anthracene compounds with other functional groups such as hydroxyl or carboxyl groups.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-6-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt lies in its specific combination of functional groups and substituents
特性
CAS番号 |
75198-92-4 |
|---|---|
分子式 |
C28H23ClN6Na2O10S2 |
分子量 |
749.1 g/mol |
IUPAC名 |
disodium;1-amino-4-[2-[[[4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]methyl]-4-methyl-6-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H25ClN6O10S2.2Na/c1-13-9-14(12-31-27-33-26(29)34-28(35-27)45-8-7-44-2)23(19(10-13)47(41,42)43)32-17-11-18(46(38,39)40)22(30)21-20(17)24(36)15-5-3-4-6-16(15)25(21)37;;/h3-6,9-11,32H,7-8,12,30H2,1-2H3,(H,38,39,40)(H,41,42,43)(H,31,33,34,35);;/q;2*+1/p-2 |
InChIキー |
PICWZTBMIQPVRH-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CNC5=NC(=NC(=N5)Cl)OCCOC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


